3-(2-furyl)-1-(2-methoxybenzoyl)-5-(methylthio)-1H-1,2,4-triazole
Overview
Description
3-(2-furyl)-1-(2-methoxybenzoyl)-5-(methylthio)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.06776246 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Furan Compounds : Studies on the synthesis of furan compounds, including triazoles, provide insights into the creation of derivatives with potential biological activity. For instance, the reaction of 5-nitro-2-furimidoylhydrazine with diacetyl or furil yielded 3-(5-nitro-2-furyl)-5,6-disubstituted-1,2,4-triazine derivatives. These derivatives offer a basis for further modification and investigation in various fields of chemistry and pharmacology (Hirao et al., 1971).
Biological and Pharmacological Activities
- Anticancer Agents : The synthesis and evaluation of β-carboline derivatives, including those with methoxybenzoyl groups, have shown anticancer activity. For example, a specific β-carboline derivative was found to inhibit the growth of HL-60 cells by inducing apoptosis, highlighting the potential of these compounds in developing novel antitumor agents (Chen et al., 2015).
- Cholinesterase Inhibitors : S-alkylated triazole derivatives, synthesized by transforming methoxybenzoic acid, demonstrated excellent cholinesterase inhibitory potential. Such compounds are of interest in the treatment of disorders like Alzheimer's disease (Arfan et al., 2018).
- Antibacterial Activity : Triazole derivatives, particularly those with furyl and methoxyphenyl groups, have been shown to possess significant antibacterial activity against various bacterial strains. This underscores their potential as templates for developing new antibacterial drugs (Iradyan et al., 2014).
Structural and Spectral Studies
- NMR Spectral Analysis : The structure and conformation of vinyl triazoles, including furyl-substituted ones, have been studied using NMR spectroscopy. Understanding the structural dynamics of these compounds aids in their application in various scientific fields (Afonin et al., 1987).
Properties
IUPAC Name |
[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-20-11-7-4-3-6-10(11)14(19)18-15(22-2)16-13(17-18)12-8-5-9-21-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJAMCIHLYTQCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C(=NC(=N2)C3=CC=CO3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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